



# Formulation of Psoralenoside for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Psoralenoside |           |
| Cat. No.:            | B1678304      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Psoralenoside**, a furanocoumarin glycoside, and its aglycone, psoralen, are compounds of significant interest for topical application in the management of skin disorders such as vitiligo and psoriasis. Their therapeutic effect, particularly in vitiligo, is primarily attributed to the stimulation of melanogenesis. This document provides detailed application notes and experimental protocols for the formulation and evaluation of **psoralenoside** for topical delivery, focusing on solubility, stability, and skin permeation.

Psoralens, when combined with ultraviolet A (UVA) radiation in a treatment known as PUVA therapy, can intercalate into DNA, forming adducts that induce apoptosis in hyperproliferative skin cells and stimulate melanocytes.[1][2] However, conventional topical formulations of psoralens often exhibit weak percutaneous permeability and poor skin deposition, which can necessitate frequent administration and increase the risk of adverse effects.[3] Advanced formulations, such as those utilizing nanocarriers like liposomes and ethosomes, have been shown to improve skin penetration and deposition, thereby enhancing therapeutic efficacy and safety.[3]

The mechanism of action for psoralen derivatives in stimulating melanin production involves the activation of several key signaling pathways. Studies have indicated that these compounds can enhance melanogenesis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) signaling pathways. Furthermore, the Wnt/β-catenin and PI3K/Akt



signaling pathways have also been implicated in the melanogenic effects of psoralen derivatives.

# **Data Presentation: Physicochemical Properties**

A critical step in formulating a topical drug product is understanding its fundamental physicochemical properties. The following tables summarize key quantitative data for **psoralenoside** and related compounds, essential for formulation development.

Table 1: Solubility of Psoralen in Various Solvents

| Solvent                                           | Solubility                                                                                    | Reference |
|---------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Dimethyl Sulfoxide (DMSO)                         | 30 mg/mL                                                                                      |           |
| Dimethylformamide (DMF)                           | 30 mg/mL                                                                                      | _         |
| Ethanol                                           | 1 mg/mL                                                                                       | _         |
| Water (25°C)                                      | 65.16 μg/mL                                                                                   | _         |
| Various Natural Deep Eutectic<br>Solvents (NADES) | Can dissolve poorly water-<br>soluble pharmaceuticals at<br>concentrations up to 250<br>mg/mL |           |

Note: Data for psoralen is presented as a surrogate for **psoralenoside** due to limited specific data for the glycoside. Solubility of **psoralenoside** is expected to be higher in polar solvents compared to psoralen due to the sugar moiety.

# Table 2: Stability of 8-Methoxypsoralen (8-MOP) in Topical Formulations



| Ointment Base                              | Storage<br>Condition              | 8-MOP<br>Concentration | Stability over<br>12 weeks                                        | Reference |
|--------------------------------------------|-----------------------------------|------------------------|-------------------------------------------------------------------|-----------|
| Unguentum<br>Cordes™                       | Room<br>Temperature (19-<br>20°C) | 0.05% and<br>0.005%    | Stable, but<br>emulsion began<br>to break up after<br>8 weeks     |           |
| Unguentum<br>Cordes™                       | 5°C                               | 0.05% and<br>0.005%    | Stable, but<br>emulsion began<br>to break up after<br>8 weeks     |           |
| Cold Cream<br>Naturel™                     | Room<br>Temperature (19-<br>20°C) | 0.05% and<br>0.005%    | Stable                                                            | _         |
| Cold Cream<br>Naturel™                     | 5°C                               | 0.05% and<br>0.005%    | Stable                                                            |           |
| Carbopol 940<br>Gel (water-<br>containing) | Room<br>Temperature (19-<br>20°C) | 0.05% and<br>0.005%    | ~40% of nominal concentration found initially, with some decrease | _         |
| Carbopol 940<br>Gel (water-<br>containing) | 5°C                               | 0.05% and<br>0.005%    | Significant<br>decrease in<br>concentration                       | _         |

Note: This data for 8-MOP, a psoralen derivative, provides a framework for designing stability studies for **psoralenoside** formulations.

# **Table 3: In Vitro Skin Permeation of Psoralen Formulations**



| Formulation                           | Key Parameters                       | Results                                                        | Reference |
|---------------------------------------|--------------------------------------|----------------------------------------------------------------|-----------|
| Psoralen-loaded<br>Ethosomes (ES2)    | Drug Skin Deposition<br>(DSD)        | 6.56-fold higher than tincture (3.61 $\pm$ 1.21 $\mu g/cm^2$ ) |           |
| Peak Concentration<br>(Cmax) in vivo  | 3.37 times higher than tincture      |                                                                |           |
| Area Under the Curve (AUC) in vivo    | 2.34 times higher than tincture      | -                                                              |           |
| Permeation Rate                       | 38.89 ± 3.22 μg/cm²/h                | -                                                              |           |
| Psoralen Tincture<br>(70% ethanol)    | Permeation Rate                      | -<br>13.51 ± 0.88 μg/cm²/h                                     |           |
| Psoralen-loaded<br>Cationic Liposomes | Entrapment Efficiency                | 75.12%                                                         |           |
| Particle Size                         | ~100 nm                              |                                                                |           |
| Skin Permeation                       | 5-fold increase compared to solution |                                                                |           |
| Psoralen-loaded Anionic Liposomes     | Entrapment Efficiency                | 60.08%                                                         | _         |
| Particle Size                         | ~100 nm                              | _                                                              |           |
| Skin Permeation                       | 5-fold increase compared to solution | -                                                              |           |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below to guide researchers in the formulation and evaluation of topical **psoralenoside** preparations.

## **Protocol for Solubility Determination**

Objective: To determine the saturation solubility of **psoralenoside** in various pharmaceutically acceptable solvents.



#### Materials:

- Psoralenoside (pure compound)
- A range of solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400, isopropyl myristate, water, phosphate-buffered saline pH 7.4)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
   and detector (e.g., UV-Vis)

#### Procedure:

- Add an excess amount of psoralenoside to a known volume (e.g., 2 mL) of each solvent in a sealed vial.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
- After incubation, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved psoralenoside.
- Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
- Quantify the concentration of psoralenoside in the diluted supernatant using a validated
   HPLC method with a standard calibration curve.
- Express the solubility in mg/mL or μg/mL.



## **Protocol for Stability Testing of a Topical Formulation**

Objective: To evaluate the physical and chemical stability of a **psoralenoside** topical formulation under various storage conditions.

#### Materials:

- **Psoralenoside** topical formulation (e.g., cream, gel, ointment)
- Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
- Refrigerator (5°C)
- Photostability chamber
- pH meter
- Viscometer
- Microscope
- HPLC system

#### Procedure:

- Package the formulation in inert, light-resistant containers.
- Store the samples under the following conditions:
  - Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  - Refrigerated: 5°C ± 3°C
- Conduct photostability testing according to ICH Q1B guidelines.



- At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples and evaluate the following parameters:
  - Visual Appearance: Color, odor, phase separation, and homogeneity.
  - pH: Measure the pH of the formulation.
  - Viscosity: Measure the viscosity to assess changes in rheological properties.
  - Microscopic Examination: Observe for any changes in particle size or crystal growth.
  - Assay of **Psoralenoside**: Quantify the concentration of **psoralenoside** using a validated HPLC method to determine degradation.
  - Degradation Products: Develop a stability-indicating HPLC method to separate and quantify any degradation products.

## **Protocol for In Vitro Skin Permeation Study**

Objective: To assess the rate and extent of **psoralenoside** permeation through the skin from a topical formulation.

#### Materials:

- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
- Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)
- Magnetic stirrer and stir bars
- Water bath or heating block to maintain skin temperature at 32°C
- Psoralenoside topical formulation
- Syringes and needles



HPLC system

#### Procedure:

- Prepare the excised skin by carefully removing any subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
- Fill the receptor compartment with pre-warmed, de-gassed receptor solution and ensure no air bubbles are trapped beneath the skin.
- Equilibrate the system for 30 minutes.
- Apply a finite dose (e.g., 5-10 mg/cm²) of the **psoralenoside** formulation to the skin surface in the donor compartment.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
- At the end of the experiment, dismantle the diffusion cell.
- Wash the skin surface to remove any unabsorbed formulation.
- Separate the epidermis and dermis.
- Extract psoralenoside from the receptor solution samples, the skin wash, the epidermis, and the dermis using a suitable solvent.
- Quantify the amount of psoralenoside in each compartment using a validated HPLC method.
- Calculate the cumulative amount of psoralenoside permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).



# Visualizations: Signaling Pathways and Experimental Workflow Signaling Pathways in Psoralenoside-Induced Melanogenesis

The following diagram illustrates the key signaling pathways activated by psoralen derivatives to stimulate melanogenesis in melanocytes.



Click to download full resolution via product page

**Psoralenoside**-induced melanogenesis signaling pathways.

# Experimental Workflow for Topical Formulation Development

This diagram outlines the logical progression of experiments for the development and evaluation of a topical **psoralenoside** formulation.





Click to download full resolution via product page

Workflow for topical **psoralenoside** formulation development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formulation of Psoralenoside for Topical Application: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678304#formulation-of-psoralenoside-for-topical-application]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com